3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds similar to “3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide”, has been a topic of interest in recent years. Thiophene-based analogs have been recognized as a potential class of biologically active compounds . The synthesis of these compounds often involves the use of functionalized alkynes .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been studied extensively. These compounds are known to undergo various types of reactions, including cyclization of functionalized alkynes .Scientific Research Applications
Photodynamic Therapy Applications
A study discussed the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their potent photophysical and photochemical properties suggest significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Research on carbonic anhydrase inhibitors has led to the development of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold. These compounds demonstrated potent inhibitory effects on isozymes I, II, and IV of carbonic anhydrase, which play crucial roles in various physiological processes. Their high water solubility and efficacy in lowering intraocular pressure suggest potential applications in treating conditions like glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Antimicrobial and Antifungal Applications
A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some derivatives showed promising results, indicating potential development into therapeutic agents (Küçükgüzel et al., 2013).
Synthesis and Characterization of Derivatives
The synthesis and biological evaluation of various N-substituted derivatives of sulfonamides were carried out. These compounds were screened against several enzymes, revealing their potential as enzyme inhibitors. Notably, some derivatives showed significant inhibitory potential against the lipoxygenase enzyme, indicating possible anti-inflammatory applications (Rehman et al., 2011).
Future Directions
Thiophene derivatives, including compounds similar to “3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide”, continue to be a focus of research due to their potential biological activities. Future research may focus on the development of new synthetic routes for these compounds, as well as further exploration of their biological activities .
Properties
IUPAC Name |
3-acetyl-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11(17)12-4-3-5-14(8-12)22(18,19)16-9-15(20-2)13-6-7-21-10-13/h3-8,10,15-16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUITCIMBWBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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